N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide
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Overview
Description
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom on the phenyl ring and a methoxy group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 4-iodoaniline with 4-methoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide is not well-documented. it is likely to interact with specific molecular targets through its sulfonamide group, which can form hydrogen bonds with amino acid residues in proteins. The iodine atom may also play a role in enhancing the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-β-alanine derivatives
- N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives
- N-4-iodophenyl-N′-2-chloroethylurea
Uniqueness
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to the presence of both an iodine atom and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds .
Properties
IUPAC Name |
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO3S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)19-13-8-6-12(18)7-9-13/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLRSMHLXYAYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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